L-Proline, 1-(3,5-dinitrobenzoyl)-
L-Proline, 1-(3,5-dinitrobenzoyl)-
Brand Name:
Vulcanchem
CAS No.:
103238-71-7
VCID:
VC20815051
InChI:
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1
SMILES:
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula:
C12H11N3O7
Molecular Weight:
309.23 g/mol
L-Proline, 1-(3,5-dinitrobenzoyl)-
CAS No.: 103238-71-7
Cat. No.: VC20815051
Molecular Formula: C12H11N3O7
Molecular Weight: 309.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103238-71-7 |
|---|---|
| Molecular Formula | C12H11N3O7 |
| Molecular Weight | 309.23 g/mol |
| IUPAC Name | (2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |
| Standard InChI Key | ILUIVNFRFIAWLJ-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| SMILES | C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator